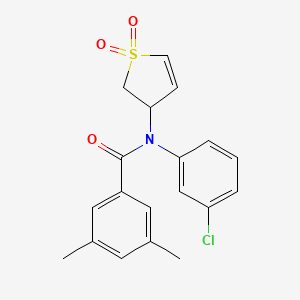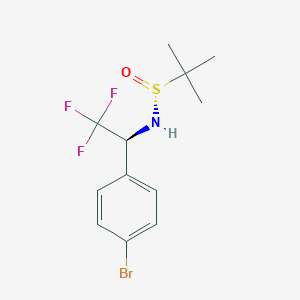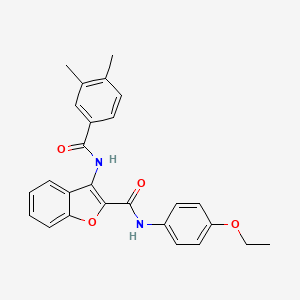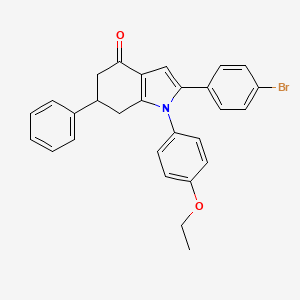![molecular formula C15H11ClF3NO B2528464 2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 140690-80-8](/img/structure/B2528464.png)
2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and throughout the body. CP-47 has been the subject of extensive scientific research due to its potential therapeutic applications and its effects on the body.
Applications De Recherche Scientifique
Radiosynthesis in Herbicide Studies
The study by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides. Although the specific chemical name "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide" is not directly mentioned, the research focuses on closely related compounds, highlighting applications in understanding the metabolism and mode of action of such chemicals in agricultural settings (Latli & Casida, 1995).
Comparative Metabolism of Herbicides
Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides insights into the biochemical pathways and potential toxicological profiles of chloroacetamide compounds, which are structurally related to the chemical , thereby informing both safety assessments and environmental impact studies (Coleman et al., 2000).
Crystal Structure Analysis
Boechat et al. (2011) reported on the structures of two acetamide compounds with slight variations from the queried chemical, emphasizing the role of intermolecular interactions in determining the three-dimensional arrays of these compounds. This type of research is crucial for the development of new materials and drugs, showcasing how subtle changes in molecular structure can significantly affect the physical and chemical properties of a compound (Boechat et al., 2011).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research by Rani et al. (2014) on synthesized 2-(substituted phenoxy) acetamide derivatives, including compounds structurally similar to the queried chemical, highlights the potential for discovering new therapeutic agents with anticancer, anti-inflammatory, and analgesic activities. This demonstrates the broad application spectrum of acetamide derivatives in pharmaceutical research (Rani et al., 2014).
Safety and Hazards
Orientations Futures
Trifluoromethyl derivatives are widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mécanisme D'action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to inhibit certain enzymes and receptors, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 23761 , which could influence its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Analyse Biochimique
Biochemical Properties
2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 occurs through the binding of the chloro and trifluoromethyl groups to the enzyme’s active site, leading to inhibition of its catalytic activity . Additionally, this compound can interact with other biomolecules, such as transport proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases. For instance, it has been observed to alter the phosphorylation status of proteins involved in the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound affects gene expression by binding to transcription factors and altering their ability to regulate target genes. This can lead to changes in cellular metabolism, including shifts in energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s chloro and trifluoromethyl groups facilitate its binding to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with cytochrome P450 involves the formation of a stable complex that prevents substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound exhibits strong inhibitory effects on enzyme activity and cell signaling pathways. Over extended periods, its stability and degradation become critical factors. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and accumulation in these organs . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings.
Propriétés
IUPAC Name |
2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-13(10-5-2-1-3-6-10)14(21)20-12-8-4-7-11(9-12)15(17,18)19/h1-9,13H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONRNRNHBUEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)


![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2528386.png)


![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)




![benzo[d]thiazol-2-yl(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2528403.png)
